molecular formula C20H29N5O5S2 B2861955 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate CAS No. 1351615-47-8

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

Cat. No. B2861955
CAS RN: 1351615-47-8
M. Wt: 483.6
InChI Key: XCTGBFQZURTYSV-UHFFFAOYSA-N
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Description

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H29N5O5S2 and its molecular weight is 483.6. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Agents

Thiazole derivatives: have been studied for their potential as antimycobacterial agents. The structure of the compound suggests that it could be evaluated for activity against Mycobacterium tuberculosis . Compounds with similar structures have shown selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), making them promising candidates for new treatments .

ADMET Prediction Studies

The compound’s pharmacokinetic properties , such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), can be predicted using in silico methods. This is crucial for determining its potential as a therapeutic agent, ensuring it has the desired properties for effective treatment with minimal side effects .

Molecular Docking and Dynamics

Molecular docking: studies can be conducted to understand the interaction between the compound and target proteins, such as Pantothenate synthetase of Mtb. This helps in predicting the binding affinity and stability of the protein-ligand complex, which is essential for drug design .

properties

IUPAC Name

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5OS2.C2H2O4/c1-13-11-26-17(19-13)21-15(24)9-22-5-7-23(8-6-22)10-16-20-14(12-25-16)18(2,3)4;3-1(4)2(5)6/h11-12H,5-10H2,1-4H3,(H,19,21,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGBFQZURTYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

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